1-(4-methylphenyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
N-[1-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-N-TETRAHYDRO-2-FURANYLMETHYLAMINE is a complex organic compound belonging to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-N-TETRAHYDRO-2-FURANYLMETHYLAMINE typically involves multiple steps. One common method starts with the preparation of the key intermediate, pyrazolopyrimidine. This intermediate is synthesized by treating ethyl N-(4-cyano-1-(-tolylglycyl)-1H-pyrazol-5-yl)formimidate with hydrazine hydrate in ethanol . The final compound is obtained by further functionalization and coupling reactions.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated synthesis platforms to improve yield and reduce production time .
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-N-TETRAHYDRO-2-FURANYLMETHYLAMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
N-[1-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-N-TETRAHYDRO-2-FURANYLMETHYLAMINE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[1-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-N-TETRAHYDRO-2-FURANYLMETHYLAMINE involves its interaction with molecular targets such as CDK2/cyclin A2. By inhibiting this enzyme complex, the compound can induce cell cycle arrest and apoptosis in cancer cells . This selective targeting makes it a promising candidate for cancer therapy.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridines: These compounds share a similar pyrazolo structure and have been studied for their biological activities.
Piritrexim: A synthetic antifolate with anti-parasitic, anti-psoriatic, and anti-tumor properties.
N-Methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Another compound with a similar pyrimidine structure.
Uniqueness
N-[1-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-N-TETRAHYDRO-2-FURANYLMETHYLAMINE is unique due to its specific structure, which allows it to selectively inhibit CDK2/cyclin A2. This selectivity is not commonly found in other similar compounds, making it a valuable candidate for targeted cancer therapy .
Properties
Molecular Formula |
C17H19N5O |
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Molecular Weight |
309.4 g/mol |
IUPAC Name |
1-(4-methylphenyl)-N-(oxolan-2-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C17H19N5O/c1-12-4-6-13(7-5-12)22-17-15(10-21-22)16(19-11-20-17)18-9-14-3-2-8-23-14/h4-7,10-11,14H,2-3,8-9H2,1H3,(H,18,19,20) |
InChI Key |
WCGYJXOGJRFTJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NCC4CCCO4 |
Origin of Product |
United States |
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